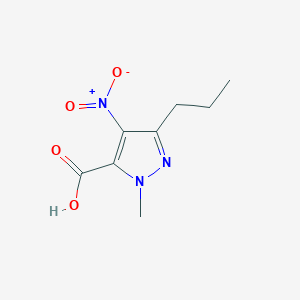
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is a derivative of pyrazole carboxylic acid, which is a class of compounds known for their diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. Although the specific compound is not directly studied in the provided papers, related compounds have been synthesized and characterized, providing insights into the possible properties and behaviors of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.
Synthesis Analysis
The synthesis of pyrazole carboxylic acid derivatives typically involves multi-step reactions, including ester condensation, cyclization, and hydrolysis. For instance, 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid was synthesized from diethyl oxalate and 2-pentanone with a total yield of 73.26% and characterized by IR, ^1HNMR, and elemental analysis . Similarly, the synthesis of 1-methyl-pyrazole-3-carboxylic acid involved oxidation and methylation steps, with the effects of reaction time, temperature, and material ratios being investigated . These studies suggest that the synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid would likely follow a comparable synthetic route, with nitration being an additional step to introduce the nitro group.
Molecular Structure Analysis
The molecular structure of pyrazole carboxylic acids is often characterized using techniques such as NMR, FT-IR spectroscopy, and X-ray crystallography. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was elucidated using 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction, revealing its crystallization in the monoclinic system . The crystal structures of pyrazole carboxylic acids and their salts have been shown to exhibit standard geometries with strong hydrogen bonding, as seen in the study of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt . These findings provide a foundation for predicting the molecular structure of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, which would likely exhibit similar crystalline properties and hydrogen bonding patterns.
Chemical Reactions Analysis
Pyrazole carboxylic acids can undergo various chemical reactions, including nitration, which is relevant to the synthesis of nitro-substituted derivatives. The reaction of 1-methyl-5-amino-4-pyrazolecarboxamide with nitrous acid led to the introduction of a nitro group at position 5 in the pyrazole ring . Additionally, the nitration of methyl 3-(4-methylfurazan-3-yl)-1H-pyrazole-5-carboxylate produced a nitro-substituted pyrazole carboxylic acid . These studies indicate that the nitro group in 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid could be introduced through similar nitration reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carboxylic acids are influenced by their molecular structure and substituents. The thermal stability of these compounds has been investigated, with some showing high thermal stability, as in the case of cobalt and nickel supramolecular complexes with hexagonal channels constructed from 5-methyl-1H-pyrazole-3-carboxylic acid . The electronic properties, such as HOMO-LUMO energy levels, can be studied using theoretical methods like density functional theory (DFT), which was applied to 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid . These analyses are crucial for understanding the reactivity and potential applications of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.
Aplicaciones Científicas De Investigación
Chemical Structure and Hydrogen Bonding
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid exhibits interesting properties in terms of its molecular structure and hydrogen bonding. Studies have explored its derivatives' molecular structure, like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, revealing polarized structures and hydrogen-bonded chains and sheets (Portilla et al., 2007). This provides insights into the compound's potential for forming stable crystalline structures.
Coordination Chemistry
Research in coordination chemistry has synthesized novel pyrazole-dicarboxylate acid derivatives, including structures related to 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. These studies demonstrate the ability of such compounds to form coordination complexes with metals like copper and cobalt (Radi et al., 2015). This area of research is significant for developing new materials with specific electronic or catalytic properties.
Synthesis and Transformation
The synthesis process of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid itself has been a subject of research, involving steps like ester condensation and cyclization (Heng, 2004). Such studies are crucial for understanding the most efficient ways to produce this compound for various applications.
Reaction and Functionalization
Investigations into the reactivity of similar pyrazole compounds have been conducted. For example, the study of the synthesis and transformations of 3(5)-(3-methylfurazan-4-yl)-4-nitro-1Н-pyrazole-5(3)-carboxylic acid shows the potential for functionalizing and modifying the pyrazole ring, which is essential for creating derivatives with desired properties (Kormanov et al., 2017).
Pharmaceutical Applications
While avoiding specifics on drug use and dosage, it's important to note that studies have explored the structural and spectral characteristics of pyrazole carboxylic acid derivatives, suggesting potential applications in pharmaceuticals (Viveka et al., 2016).
Supramolecular Chemistry
Research into supramolecular complexes involving pyrazole derivatives, including studies on cobalt and nickel complexes, has shown how these compounds can form intricate structures with potential applications in materials science (Jin, 2013).
Propiedades
IUPAC Name |
2-methyl-4-nitro-5-propylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-3-4-5-6(11(14)15)7(8(12)13)10(2)9-5/h3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFORSNBMYCLGIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373029 | |
| Record name | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
139756-00-6 | |
| Record name | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139756-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



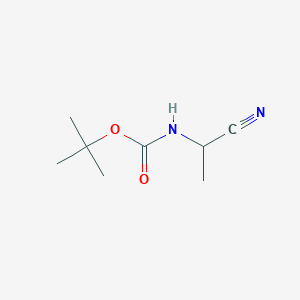
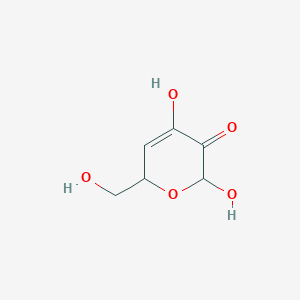
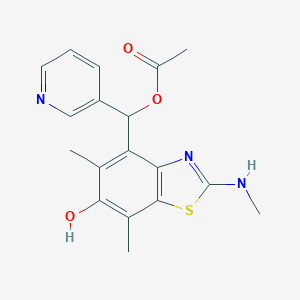
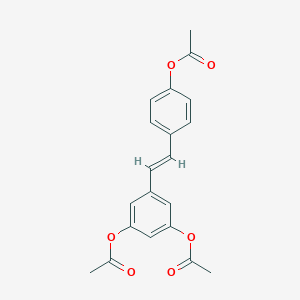
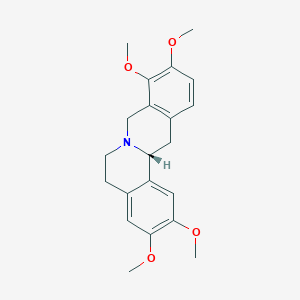
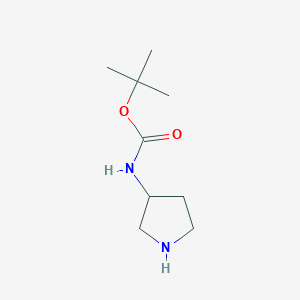
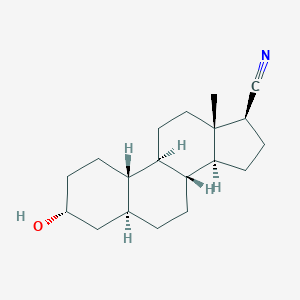
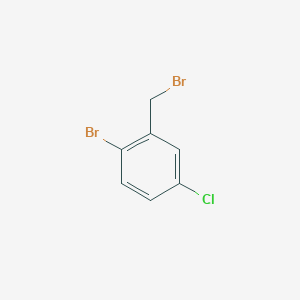
![5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole](/img/structure/B131888.png)
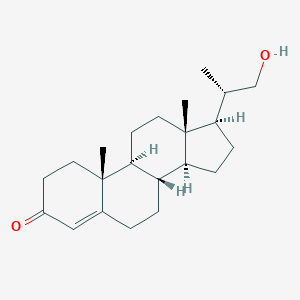
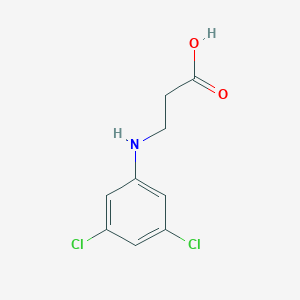
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131893.png)
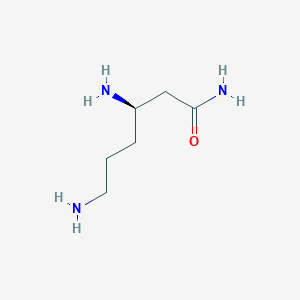
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131897.png)